Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate
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Overview
Description
Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a fused ring system combining pyridine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be further modified . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting GRK2 kinase.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate involves its interaction with molecular targets such as kinases. The compound’s structure allows it to bind to the ATP-binding site of kinases, inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridines: These compounds share a similar fused ring system and have been studied for their pharmacological activities, including anticancer and anti-inflammatory properties.
Thieno[3,2-d]pyrimidines: Another class of compounds with a fused ring system, known for their diverse biological activities.
Uniqueness
Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of both pyridine and thiophene rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Biological Activity
Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a protein kinase inhibitor. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The compound is characterized by:
- Molecular Formula : C13H10N2O2S
- CAS Number : 1344692-76-7
- IUPAC Name : this compound
The thieno-pyridine moiety is known for its role in various biological activities, including anticancer properties.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound. Notably, research has focused on its effects against triple-negative breast cancer (TNBC) cell lines.
Case Study: Effects on TNBC Cell Lines
A study evaluated the compound's effects on two TNBC cell lines, MDA-MB-231 and MDA-MB-468. The findings included:
- Growth Inhibition : The compound exhibited significant growth inhibition in both cell lines with a GI50 concentration of approximately 13 µM.
- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with the compound increased the percentage of cells in the G0/G1 phase while decreasing those in the S phase, suggesting an interruption in the cell cycle progression.
Cell Line | GI50 Concentration (µM) | Effect on Cell Cycle |
---|---|---|
MDA-MB-231 | 13 | Increased G0/G1 phase |
MDA-MB-468 | Not specified | Not specified |
These results indicate that this compound may induce cell cycle arrest in TNBC cells, which is a desirable effect for therapeutic agents targeting cancer.
The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways associated with cell proliferation and survival. While apoptosis was not significantly affected (no alterations in PARP or caspase-3 levels), the compound's ability to alter cell cycle dynamics suggests it may interfere with growth factor signaling or cyclin-dependent kinase activity.
Comparative Analysis with Other Compounds
In comparative studies with other thieno-pyridine derivatives, this compound showed promising results similar to established anticancer agents like Sorafenib. This positions it as a potential candidate for further development.
Properties
Molecular Formula |
C14H10N2O2S |
---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
methyl 4-pyridin-3-ylthieno[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C14H10N2O2S/c1-18-14(17)11-7-12-10(4-6-19-12)13(16-11)9-3-2-5-15-8-9/h2-8H,1H3 |
InChI Key |
APMSECCDCVZLBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C=CSC2=C1)C3=CN=CC=C3 |
Origin of Product |
United States |
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